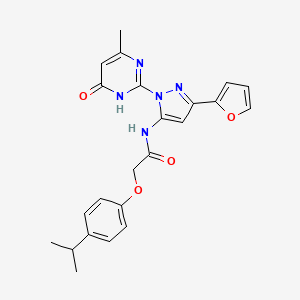![molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2](/img/structure/B2894093.png)
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonamide group (SO2NH2), a bromine atom, and a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms). The triazole ring is also substituted with a methyl group and a methylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonamide group, a bromine atom, and a 1,2,4-triazole ring. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with various chemical reagents .科学的研究の応用
Photodegradation
- Sulfamethoxazole, a related benzenesulfonamide, undergoes photodegradation in acidic aqueous solutions, producing various photoproducts including sulfanilic acid and aniline. This suggests potential applications in environmental chemistry and photostability studies (Wei Zhou & D. Moore, 1994).
Cancer Treatment
- Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been studied for their photodynamic therapy applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Tautomerism
- New 1,2,4-triazine-containing sulfonamide derivatives have been synthesized and characterized. Their study provides insights into sulfonamide-sulfonimide tautomerism, relevant in medicinal chemistry and drug design (D. Branowska et al., 2022).
Antibacterial and Antifungal Activities
- Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and show promising antibacterial potency, suggesting their potential in developing new antibiotics (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
- Sulfonamide-bridged disubstituted 1,2,3-triazoles exhibit significant antibacterial activity against various bacterial strains, highlighting their therapeutic potential (Archna Yadav & C. Kaushik, 2022).
Synthesis of Novel Compounds
- Novel 4,5-dihydro-1,3-thiazoles and dihydroazepines have been synthesized from allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, contributing to the field of organic synthesis (N. Nedolya et al., 2015).
- Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been developed as carbonic anhydrase inhibitors, relevant in the development of anticancer strategies (V. Garaj et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLINMVPFLBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

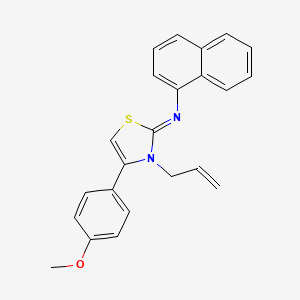
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
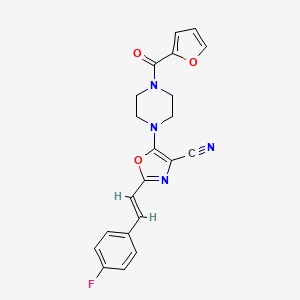
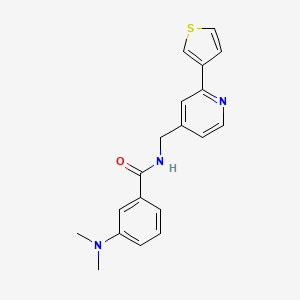
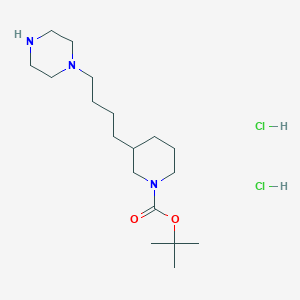
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)
